2-(Benzylmethylamino)ethyl acetoacetate
Overview
Description
2-(Benzylmethylamino)ethyl acetoacetate is an organic compound with the molecular formula C14H19NO3 . It is a mono-constituent substance .
Synthesis Analysis
The synthesis of this compound could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then undergoes an SN2 reaction with an alkyl halide to form a new C-C bond . The ester can then be removed through a process called decarboxylation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group, a methylamino group, an ethyl group, and an acetoacetate group . The molecule has two carbonyl groups, each of which has an alpha-carbon with hydrogens that can be easily abstracted .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the formation of an enolate intermediate . This enolate can act as a nucleophile in SN2 reactions with alkyl halides, acyl (acid) chlorides, and more . The ester can then be removed through a process called decarboxylation .Scientific Research Applications
Synthesis Applications
Synthesis of Benzo[f]quinoline Derivatives : It's used in synthesizing benzoquinoline derivatives, particularly in the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and esters of 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids (Gusak & Kozlov, 2007).
Fabrication of 4-Phenyl-2-Butanone : It plays a role in the synthesis of 4-phenyl-2-butanone, which is a medium for medicine to diminish inflammation (Jiangli Zhang, 2005).
Arylation with Aryl Halides : Ethyl acetoacetate is used under CuI/L-proline catalysis to provide 2-aryl-1,3-dicarbonyl compounds (Xiaoan Xie et al., 2005).
Chemical Reaction Studies
Synthesis of 2-Hydroxy-4-Methyl Benzoic Acid : It's involved in the synthesis method of 2-hydroxy-4-methyl benzoic acid (Che Qing-ming et al., 2006).
Formation of Dihydrothieno(and furo)pyrimidines : It participates in the reactions to yield ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (H. Maruoka et al., 2001).
Structural and Medicinal Chemistry
Synthesis of Ethyl 2-(4-Chlorobenzylidene)-3-Oxobutanoate : This compound, synthesized using ethyl acetoacetate, shows potential in antimicrobial and antioxidant activities (A. D. Kumar et al., 2016).
Anticancer Derivatives Synthesis : It's used in the synthesis of pyrido[1,2-a]benzimidazoles derivatives, exhibiting antitumor activity against human breast adenocarcinoma (Hanan M. Refaat, 2011).
Mechanism of Action
Safety and Hazards
Safety data sheets suggest that 2-(Benzylmethylamino)ethyl acetoacetate should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid breathing vapors or spray mist . In case of contact, it is advised to rinse thoroughly with plenty of water and consult a physician .
Properties
IUPAC Name |
2-(2-phenylethylamino)ethyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-12(16)11-14(17)18-10-9-15-8-7-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJYKPHSPKGQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCNCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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